Propanocaine hydrochloride

CAS No.: 1679-79-4

Cat. No.: VC17142225

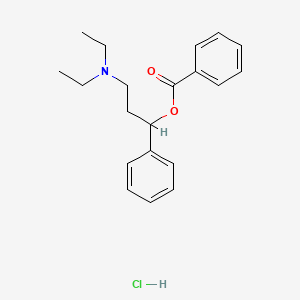

Molecular Formula: C20H26ClNO2

Molecular Weight: 347.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1679-79-4 |

|---|---|

| Molecular Formula | C20H26ClNO2 |

| Molecular Weight | 347.9 g/mol |

| IUPAC Name | [3-(diethylamino)-1-phenylpropyl] benzoate;hydrochloride |

| Standard InChI | InChI=1S/C20H25NO2.ClH/c1-3-21(4-2)16-15-19(17-11-7-5-8-12-17)23-20(22)18-13-9-6-10-14-18;/h5-14,19H,3-4,15-16H2,1-2H3;1H |

| Standard InChI Key | BTEONAMWIGDTPT-UHFFFAOYSA-N |

| Canonical SMILES | CCN(CC)CCC(C1=CC=CC=C1)OC(=O)C2=CC=CC=C2.Cl |

Introduction

Chemical Identity and Structural Properties

Propanocaine hydrochloride is derived from propanocaine, an ester-based compound with the empirical formula and a molecular weight of 311.42 g/mol . The hydrochloride salt form enhances solubility and stability, a common modification in pharmaceutical agents. Key physicochemical properties of the base compound include:

| Property | Value |

|---|---|

| Melting point | <25 °C |

| Boiling point | 425.0±38.0 °C (Predicted) |

| Density | 1.055±0.06 g/cm³ (Predicted) |

| pKa | 10.06±0.25 (Predicted) |

The molecular structure features a piperidinol core modified with morpholinomethyl and phenyl groups, linked to a p-aminobenzoate moiety . This design is reminiscent of procaine and tetracaine, which are ester-type local anesthetics .

Synthesis and Industrial Applications

Propanocaine is synthesized via esterification reactions, typically involving the condensation of substituted piperidinol derivatives with aromatic acids. Industrial applications prioritize non-medical uses, such as chemical intermediates for specialty polymers or agrochemicals . The hydrochloride salt is likely produced through protonation of the tertiary amine group using hydrochloric acid, a standard method for improving crystallinity and handling.

Research Gaps and Future Directions

-

Pharmacokinetics: Absorption, distribution, and metabolism profiles of propanocaine hydrochloride remain uncharacterized. Comparative studies with procaine could clarify its bioavailability and half-life.

-

Therapeutic Efficacy: Preclinical trials are needed to assess local anesthetic potency and antiviral activity, particularly against enveloped viruses.

-

Toxicological Profiles: Chronic toxicity and carcinogenicity data are essential for risk assessment in industrial applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume